5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-10-8-12(3)25-17(18-10)20-15(23-25)16(26)19-13-4-6-24(7-5-13)14-9-11(2)21-22-14/h8-9,13H,4-7H2,1-3H3,(H,19,26)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQLOKTYJDMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4C(=CC(=NC4=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrazole and piperidine rings. Common reagents used in these reactions include hydrazine, formamide, and various alkylating agents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
In industry, 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Pyrazole-Containing Derivatives
Pyrazole substituents are prevalent in bioactive molecules due to their ability to engage in π-π stacking and hydrogen bonding. Notable examples include:
- N-[[4’-Formyl-(1,1’-biphenyl)-4-yl]methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound features a biphenyl carboxamide and a formyl group, which may confer selectivity for enzymes with aldehyde-binding pockets.
- 7,9-Dimethyl-...hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide : This fused heterocycle includes a thiadiazole ring, which could enhance antimicrobial activity through sulfur-mediated interactions. However, the added complexity may reduce synthetic accessibility .
Carboxamide-Functionalized Analogues
Carboxamide groups are critical for target engagement. Comparisons include:
- Such derivatives have demonstrated cytotoxicity, suggesting the target compound’s dimethyl and pyrazole-piperidine groups may similarly influence cell viability .
- The target compound’s piperidine linker may offer superior spatial orientation for receptor binding compared to rigid aryl groups .
Biological Activity
5,7-Dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazole ring and a pyrazole moiety, which are known to contribute to various pharmacological effects.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 304.36 g/mol. The structural components include:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms.
- Piperidine ring : A six-membered ring containing one nitrogen atom.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells. The IC50 values for some related compounds were reported as low as 6.2 μM against HCT-116 cells and 27.3 μM against MCF-7 cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar triazole derivatives have demonstrated effectiveness against a range of pathogenic bacteria and fungi. For example:
- Benzothioate derivatives have shown good antibacterial activity compared to standard antibiotics like chloramphenicol . This suggests that the compound may possess similar properties.
Anti-inflammatory Effects
Research indicates that compounds containing pyrazole and triazole rings may exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
A series of studies have been conducted to assess the biological activity of triazole-containing compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Tables
Q & A
Q. What are the key synthetic routes for preparing 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide?
The synthesis typically involves multi-step protocols, including cyclization of pyrazole and triazolopyrimidine precursors. For example, similar compounds are synthesized via:
- Cyclocondensation : Using 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the triazolopyrimidine core .
- Amide coupling : Reaction of activated triazolopyrimidine carboxylic acid derivatives with substituted piperidine-amines, often mediated by coupling agents like EDCI/HOBt .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) are preferred for solubility and reaction efficiency .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation (e.g., δ 8.2–8.5 ppm for triazole protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₂N₈O: 383.19) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 56.5%, H: 5.8%, N: 29.3%) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and DMF, but poorly in aqueous buffers. Stability in solution is pH-dependent; avoid prolonged exposure to strong acids/bases .
- Storage : Store as a lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s biological activity?
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. For example, the triazolopyrimidine core may interact with ATP-binding pockets .
- SAR studies : Systematically vary substituents (e.g., methyl groups on pyrazole or pyrimidine) and correlate with activity data. Evidence from related compounds shows that 5,7-dimethyl groups enhance metabolic stability .
Q. What experimental strategies resolve contradictions in biological assay data for this compound?
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity against non-target receptors .
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperidine ring) .
Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?
- Continuous-flow reactors : Enable precise control of reaction parameters (temperature, residence time) during cyclization steps, reducing side products .
- In-line analytics : Integrate UV or IR sensors to monitor intermediate formation in real time, ensuring consistent product quality .
Methodological Challenges and Solutions
Q. How to address low yields in the final amide coupling step?
- Activation strategy : Replace traditional carbodiimides with T3P® (propylphosphonic anhydride), which improves coupling efficiency and reduces racemization .
- Microwave-assisted synthesis : Apply 50–100 W irradiation at 80°C for 15–30 minutes to accelerate reaction kinetics .
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
- TR-FRET assays : Use ADP-Glo™ kinase kits to measure inhibition of kinases like EGFR or BRAF .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ values compared to reference inhibitors (e.g., staurosporine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
